molecular formula C10H16N4O2 B14273893 N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide CAS No. 159329-77-8

N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide

Cat. No.: B14273893
CAS No.: 159329-77-8
M. Wt: 224.26 g/mol
InChI Key: MANGXSNMVUQETR-UHFFFAOYSA-N
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Description

N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

The synthesis of N3-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods typically involve the use of alpha-halo ketones, glyoxal, and ammonia under specific reaction conditions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, imidazole derivatives are known for their antibacterial, antifungal, antiviral, and anticancer properties . They are also used in the development of drugs for treating various diseases, including infections and inflammatory conditions. In the industrial sector, imidazole derivatives are used as catalysts and corrosion inhibitors .

Mechanism of Action

The mechanism of action of N3-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide involves its interaction with specific molecular targets and pathways. Imidazole derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and metal chelators . The specific mechanism depends on the structure of the compound and its interaction with biological molecules.

Comparison with Similar Compounds

N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide can be compared with other imidazole derivatives such as clemizole, etonitazene, and omeprazole . While these compounds share the imidazole ring structure, they differ in their functional groups and biological activities. For example, clemizole is an antihistaminic agent, etonitazene is an analgesic, and omeprazole is an antiulcer drug . The uniqueness of N3-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide lies in its specific structure and the resulting biological activities.

Properties

CAS No.

159329-77-8

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

3-acetamido-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C10H16N4O2/c1-8(15)12-5-3-10(16)13-4-2-9-6-11-7-14-9/h6-7H,2-5H2,1H3,(H,11,14)(H,12,15)(H,13,16)

InChI Key

MANGXSNMVUQETR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC(=O)NCCC1=CN=CN1

Origin of Product

United States

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